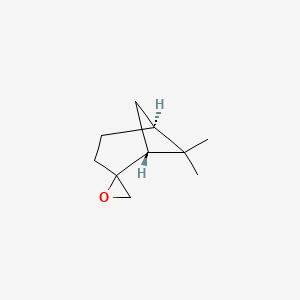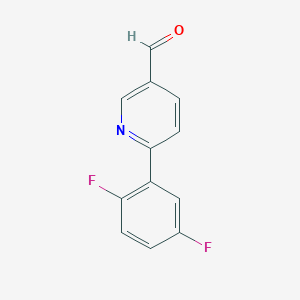
6-(2,5-Difluorophenyl)nicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,5-difluorophenyl)pyridine-3-carboxaldehyde, AldrichCPR, is an aromatic aldehyde compound with the molecular formula C12H7F2NO and a molecular weight of 219.19 g/mol . This compound features a pyridine ring substituted with a 2,5-difluorophenyl group and an aldehyde functional group at the 3-position. It is used in various chemical research and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-difluorophenyl)pyridine-3-carboxaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzene and pyridine-3-carboxaldehyde as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or copper-based catalysts.
Reaction Steps: The process may involve halogenation, followed by a coupling reaction to introduce the pyridine ring
Industrial Production Methods
In an industrial setting, the production of 6-(2,5-difluorophenyl)pyridine-3-carboxaldehyde follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Industrial production also emphasizes safety and environmental considerations, employing green chemistry principles wherever possible.
化学反应分析
Types of Reactions
6-(2,5-difluorophenyl)pyridine-3-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: 6-(2,5-difluorophenyl)pyridine-3-carboxylic acid.
Reduction: 6-(2,5-difluorophenyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-(2,5-difluorophenyl)pyridine-3-carboxaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a building block for the development of potential therapeutic agents, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-(2,5-difluorophenyl)pyridine-3-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
6-(2-fluorophenyl)pyridine-3-carboxaldehyde: This compound has a similar structure but with only one fluorine atom on the phenyl ring.
6-(2,4-difluorophenyl)pyridine-3-carboxaldehyde: This compound has fluorine atoms at the 2 and 4 positions of the phenyl ring.
Uniqueness
6-(2,5-difluorophenyl)pyridine-3-carboxaldehyde is unique due to the specific positioning of the fluorine atoms, which can influence its electronic properties and reactivity
属性
分子式 |
C12H7F2NO |
|---|---|
分子量 |
219.19 g/mol |
IUPAC 名称 |
6-(2,5-difluorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7F2NO/c13-9-2-3-11(14)10(5-9)12-4-1-8(7-16)6-15-12/h1-7H |
InChI 键 |
XDOIGFWRKIWPCR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)C2=NC=C(C=C2)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12052023.png)

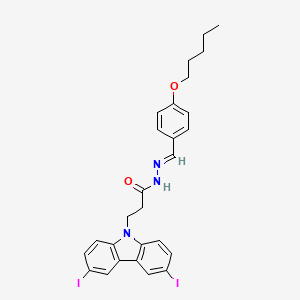
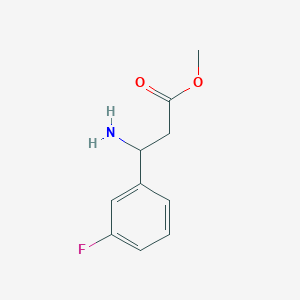
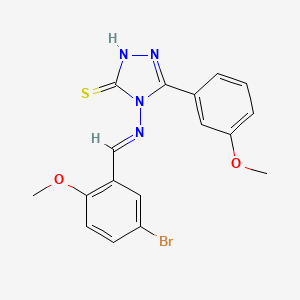
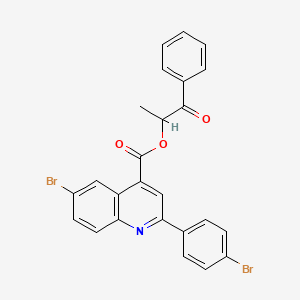
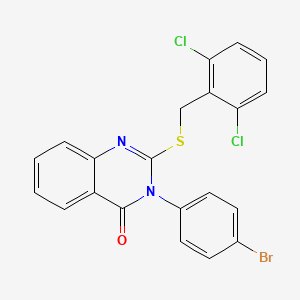

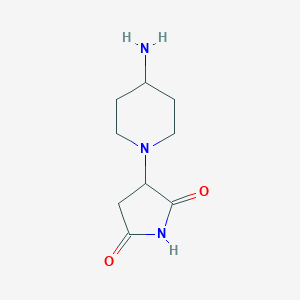
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052085.png)
![2-[(fluorosulfonyl)oxy]-Benzaldehyde](/img/structure/B12052088.png)
![3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo-](/img/structure/B12052095.png)

